N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C20H18ClN3O2S2 |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-2-10-24-19(26)17-14-4-3-5-15(14)28-18(17)23-20(24)27-11-16(25)22-13-8-6-12(21)7-9-13/h2,6-9H,1,3-5,10-11H2,(H,22,25) |
InChI Key |
AWLFGHPZTBERGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thia-Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to form the tricyclic structure.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl derivative is introduced to the intermediate compound.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetamide group, typically using reagents such as acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-diazatricyclic core, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, potentially acting as an enzyme inhibitor or receptor ligand. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological properties.
Industry
In the materials science industry, the compound’s unique structural properties could be leveraged to develop new materials with specific functionalities, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide () shares the same tricyclic core and prop-2-enyl group but differs in the aryl substituent (3,4-dimethylphenyl vs. 4-chlorophenyl). This substitution alters:
- Electronic Effects : The electron-withdrawing chlorine atom in the target compound may reduce electron density in the aryl ring compared to the electron-donating methyl groups in the analog.
- Lipophilicity : The analog has an XLogP3 of 4.8, suggesting high lipophilicity due to methyl groups. The chloro substituent in the target compound may lower logP slightly, though exact data are unavailable .
Table 1: Physicochemical Comparison
| Property | Target Compound (4-chlorophenyl) | Analog (3,4-dimethylphenyl) |
|---|---|---|
| Molecular Formula | C20H17ClN3O2S2* | C22H23N3O2S2 |
| Molecular Weight (g/mol) | ~414.5 (estimated) | 425.6 |
| XLogP3 | ~4.2 (estimated) | 4.8 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Rotatable Bonds | 6 | 6 |
*Estimated based on structural differences.
NMR and LC/MS Profiling
- NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 4-chlorophenyl group may induce distinct shifts in these regions compared to the dimethylphenyl analog, reflecting altered electronic environments .
- LC/MS Dereplication : Molecular networking () clusters compounds with similar fragmentation patterns (cosine score >0.8). The target compound and its analog likely share core-related MS/MS profiles but differ in parent ion masses due to substituent variations (e.g., Cl vs. CH3) .
Implications of Substituent Variations
- Bioactivity : While biological data are absent in the evidence, substituents influence binding affinity and selectivity. The chloro group may enhance interactions with hydrophobic pockets or halogen-bonding motifs, whereas methyl groups could improve membrane permeability .
- Synthetic Strategies : The lumping strategy () groups compounds with shared cores, streamlining reaction optimization. Both compounds could be synthesized via similar routes, differing only in the final aryl substitution step .
Biological Activity
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its structure, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 455.6 g/mol. Its IUPAC name is methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzoate.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | methyl 4-[...]-benzoate |
| InChI Key | FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound involves several steps that typically include the formation of the core tricyclic structure and the introduction of various functional groups through chemical reactions involving starting materials like benzoic acid derivatives and thiazole moieties. Efficient synthetic routes are crucial for producing this compound in high yield and purity.
The biological activity of N-(4-chlorophenyl)-2-[...] is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects in various biological systems.
Biological Activity
Preliminary studies indicate that N-(4-chlorophenyl)-2-[...] exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated that N-(4-chlorophenyl)-2-[...] exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anticancer Activity Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that N-(4-chlorophenyl)-2-[...] effectively inhibits target enzymes, suggesting a mechanism for its therapeutic effects .
Q & A
Q. What synthesis strategies are recommended for constructing the tricyclic core of this compound?
The synthesis typically involves sequential functionalization of a pyrimido-benzothiazin core. Key steps include:
- Cyclization under controlled temperature (60–80°C) using anhydrous solvents (e.g., THF or DCM) to form the tricyclic system.
- Thioether linkage introduction via nucleophilic substitution with mercaptoacetic acid derivatives.
- Final coupling of the chlorophenyl acetamide group using carbodiimide-based coupling agents. Optimization of reaction time and stoichiometry is critical to avoid byproducts .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to validate molecular formula.
- X-ray Diffraction : Single-crystal analysis resolves ambiguous stereoelectronic features .
Q. How should initial biological screening assays be designed to evaluate bioactivity?
- Antimicrobial : Microdilution assays against Staphylococcus aureus (ATCC 25923) with MIC determination.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7) using 24–72 hr exposure.
- Anti-inflammatory : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages. Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate replicates .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed using SHELX?
- Use SHELXL-2018 for anisotropic refinement of non-H atoms, incorporating restraints for disordered regions.
- Apply TWIN/BASF commands for twinned data, refining against multiple matrices.
- Validate with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps (<0.5 eÅ⁻³) .
Q. What systematic approaches are used to establish structure-activity relationships (SAR) for this compound?
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing prop-2-enyl with ethyl or benzyl groups).
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like DHFR or COX-2.
- Bioactivity Correlation : Statistically analyze IC50 values against structural descriptors (e.g., Hammett σ) using PCA .
Q. How can computational modeling enhance experimental design for target interaction studies?
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets.
- QM/MM Calculations : Optimize transition states for covalent interactions (e.g., thiol-mediated inhibition).
- Free Energy Perturbation : Predict binding energy changes (ΔΔG) for mutagenesis validation .
Data Contradiction Resolution
Q. How should discrepancies in reported bioactivities (e.g., variable IC50 values) be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation.
- Orthogonal Assays : Confirm anticancer activity via Annexin V/PI flow cytometry alongside MTT.
- Meta-Analysis : Apply Cohen’s d to quantify effect sizes across studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
